Ensartinib (X-396) is a second-generation, orally available, small-molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). [] It was developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Ensartinib has also shown activity against other kinases including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [, , , ] Ensartinib is considered a promising therapeutic agent due to its high potency against various crizotinib-resistant ALK mutations, its ability to penetrate the blood-brain barrier, and its generally favorable safety profile. [, , , , , , , ]
Ensartinib exerts its anticancer activity by binding to and inhibiting ALK kinase, ALK fusion proteins, and ALK point mutation variants. [] This inhibition disrupts ALK-mediated signaling pathways, ultimately leading to the inhibition of tumor cell growth in ALK-expressing tumor cells. [] Ensartinib exhibits high potency against a wide range of ALK mutations, including those that confer resistance to first-generation ALK inhibitors such as crizotinib. [, , , , , , ]
Ensartinib's primary application lies in the treatment of ALK-positive NSCLC, particularly in cases where resistance to first-generation ALK inhibitors has developed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Clinical trials have demonstrated promising efficacy and a manageable safety profile for ensartinib in this patient population. [, , , , , , , , , , , , , , , , , , , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6